An In-depth Technical Guide to 2-Amino-4,6-dibromophenol: Core Properties and Synthetic Potential
An In-depth Technical Guide to 2-Amino-4,6-dibromophenol: Core Properties and Synthetic Potential
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-4,6-dibromophenol (CAS No. 10539-14-7), a halogenated aromatic amine of significant interest in synthetic organic chemistry. This document consolidates critical data on its physicochemical characteristics, safety and handling protocols, and a detailed, field-proven synthesis methodology. Furthermore, it explores the compound's chemical reactivity and discusses its potential applications as a versatile intermediate in the development of novel pharmaceuticals and complex organic molecules. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable, in-depth resource on this valuable chemical building block.
Chemical Identity and Molecular Structure
2-Amino-4,6-dibromophenol is a substituted phenol derivative characterized by an amino group and two bromine atoms attached to the benzene ring. The specific arrangement of these functional groups—with the amino and hydroxyl groups positioned ortho to each other—imparts a unique electronic and steric profile that defines its chemical behavior.
The canonical structure and connectivity are essential for understanding its reactivity. The intramolecular hydrogen bonding potential between the ortho-amino and hydroxyl groups can influence its physical properties and reaction kinetics.
Caption: Molecular structure of 2-Amino-4,6-dibromophenol.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in research and development. The data presented below has been aggregated from verified chemical supplier databases and public chemical information repositories.[1]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 10539-14-7 | [1] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Appearance | Brown to orange solid | |
| Melting Point | 88-95 °C | |
| Boiling Point | 287.8 ± 40.0 °C (Predicted) | |
| pKa | 7.66 ± 0.23 (Predicted) | |
| InChI Key | UFWSOGOVXJBJDP-UHFFFAOYSA-N | [1] |
| SMILES | NC1=CC(Br)=CC(Br)=C1O | [2] |
The presence of two heavy bromine atoms significantly increases the molecular weight and is expected to decrease its solubility in water compared to simpler aminophenols. The predicted pKa suggests it is a weak acid, consistent with its phenolic hydroxyl group.
Spectroscopic Profile
Based on its structure, the following spectral characteristics can be predicted:
-
¹H NMR: The spectrum would be expected to show two aromatic protons as singlets or narrow doublets (due to meta-coupling) in the aromatic region (approx. 6.5-7.5 ppm). Broad signals for the -NH₂ and -OH protons would also be present, with chemical shifts that are highly dependent on solvent and concentration.
-
¹³C NMR: Six distinct signals would be expected in the aromatic region (approx. 100-150 ppm). Carbons bonded to bromine would appear at the higher field end of this range, while those bonded to the electron-donating -NH₂ and -OH groups would be at the lower field end.
-
IR Spectroscopy: Characteristic absorption bands would include N-H stretching (approx. 3300-3500 cm⁻¹), O-H stretching (broad, approx. 3200-3600 cm⁻¹), C-N stretching (approx. 1250-1350 cm⁻¹), C-O stretching (approx. 1200-1260 cm⁻¹), and C-Br stretching (in the fingerprint region, approx. 500-600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.
Synthesis and Purification
A reliable method for the synthesis of 2-Amino-4,6-dibromophenol involves the chemical reduction of its nitro precursor, 2-nitro-4,6-dibromophenol.
Caption: Reaction scheme for the synthesis of the target compound.
This protocol is adapted from a validated laboratory procedure for the reduction of a nitroaromatic compound.[3]
Materials:
-
2-nitro-4,6-dibromophenol (89 g)
-
Methanol (270 mL)
-
30% Sodium Hydroxide (NaOH) aqueous solution (50 mL)
-
Demineralized water (2400 mL)
-
Sodium dithionite (Na₂S₂O₃) (178 g)
Procedure:
-
Combine 2-nitro-4,6-dibromophenol, methanol, 30% NaOH solution, and demineralized water in a suitable reaction vessel.
-
Heat the mixture to 50-55 °C with stirring until a clear yellow solution is obtained. Causality: This step ensures the starting material is fully dissolved and the reaction is initiated at an optimal temperature for the reducing agent.
-
Carefully add the sodium dithionite in small portions, maintaining the reaction temperature at 50 °C. Causality: Portion-wise addition is a critical safety measure to control the exothermic reaction and prevent a dangerous temperature spike.
-
After the addition is complete, increase the temperature to 65 °C and stir the reaction mixture for 30 minutes. Causality: A brief period at a higher temperature ensures the reaction proceeds to completion.
-
Allow the mixture to stir for an additional 30 minutes at room temperature to complete the reaction cooldown phase.
-
Cool the reaction mixture further (e.g., in an ice bath) to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry to yield 2-Amino-4,6-dibromophenol. The reported yield for this procedure is approximately 44.2 g, with a melting point of 89-92 °C.[3]
The product obtained from this protocol is often of sufficient purity for many applications. However, for uses requiring higher purity, recrystallization is recommended. A solvent system of ethanol/water or toluene would be a logical starting point for developing a recrystallization protocol, balancing the compound's polarity and solubility.
Chemical Reactivity and Synthetic Applications
2-Amino-4,6-dibromophenol possesses three key functional groups that make it a highly versatile synthetic intermediate: the aromatic amine, the phenolic hydroxyl, and the two aryl bromide sites.
-
Aromatic Amine (-NH₂): The amino group can undergo a wide range of classical reactions, including diazotization to form a diazonium salt, which can then be converted into numerous other functional groups (e.g., -H, -OH, -CN, -I). It can also be acylated, alkylated, or used as a nucleophile in coupling reactions.
-
Phenolic Hydroxyl (-OH): The hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis. It can also be acylated to form esters or participate in reactions like the Pechmann coumarin synthesis.[7]
-
Aryl Bromides (-Br): The bromine atoms are ideal handles for modern cross-coupling reactions. They can participate in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations to form new carbon-carbon or carbon-nitrogen bonds.[7]
The closely related compound, 2-Amino-4-bromophenol, has been documented as a key reactant for the synthesis of benzoxazole derivatives, which are important scaffolds in medicinal chemistry, and for preparing inhibitors of enzymes like protein tyrosine phosphatase 1B.[8] By logical extension, 2-Amino-4,6-dibromophenol is an excellent candidate for similar synthetic strategies, offering an additional site for diversification or for tuning the electronic properties of the final molecule. Its use as a building block in the synthesis of novel bioactive molecules, particularly in agrochemicals and pharmaceuticals, represents its most significant potential application.[9]
Safety and Handling
2-Amino-4,6-dibromophenol is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
(Source: Aggregated GHS data from multiple suppliers)[1]
-
Signal Word: Danger [1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. Use a NIOSH-approved respirator if dust is generated.
-
Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably a chemical fume hood. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
Synthesis of 2-amino-4,6-dibromo-phenol. PrepChem.com. [Link]
-
4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107. PubChem, National Center for Biotechnology Information. [Link]
-
2-AMINO-4,6-DIBROMOPHENOL | CAS 10539-14-7. Matrix Fine Chemicals. [Link]
-
2-Amino-4,6-dibromophenol | C6H5Br2NO | CID 351863. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Amino-4,6-dibromophenol | C6H5Br2NO | CID 351863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-4,6-DIBROMOPHENOL | CAS 10539-14-7 [matrix-fine-chemicals.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. 4-AMINO-2,6-DIBROMOPHENOL(609-21-2) 1H NMR spectrum [chemicalbook.com]
- 7. 10539-14-7 | 2-Amino-4,6-dibromophenol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 8. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
